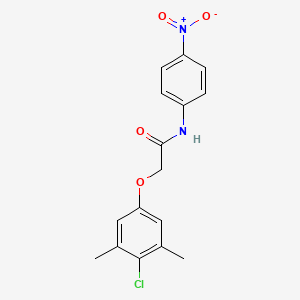![molecular formula C29H29NO2S B4897097 3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone, commonly known as TBAQ, is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
Wirkmechanismus
TBAQ works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage and are associated with a range of diseases. By inhibiting the production of ROS, TBAQ can help to prevent cellular damage and protect against disease.
Biochemical and Physiological Effects:
TBAQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, TBAQ has been found to have anti-inflammatory effects and can help to protect against DNA damage. TBAQ has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of TBAQ is its unique mechanism of action, which makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to using TBAQ in lab experiments. For example, TBAQ can be toxic at high concentrations, and its effects may be dose-dependent. Additionally, TBAQ may not be effective in all experimental systems, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several areas of future research that could be explored with TBAQ. One potential direction is the study of TBAQ's effects on specific diseases, such as cancer and neurodegenerative disorders. Another direction is the development of new compounds that are based on TBAQ and have improved properties. Additionally, further research is needed to fully understand the mechanism of action of TBAQ and its potential applications in scientific research.
Conclusion:
TBAQ is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of a range of diseases. While there are some limitations to using TBAQ in lab experiments, there are several areas of future research that could be explored with this compound.
Synthesemethoden
The synthesis of TBAQ involves several steps, including the reaction of 4-tert-butylphenylthiol with 9,10-anthraquinone, followed by the reaction of the resulting compound with piperidine. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
TBAQ has been found to have a wide range of applications in scientific research. One of the key areas of interest is the study of oxidative stress, which is a process that can lead to cellular damage and is associated with a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAQ has been shown to have antioxidant properties and can be used to study the effects of oxidative stress on cells.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2S/c1-29(2,3)19-11-13-20(14-12-19)33-21-17-24-26(25(18-21)30-15-7-4-8-16-30)28(32)23-10-6-5-9-22(23)27(24)31/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPURUGZQJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Tert-butylphenyl)sulfanyl]-1-(piperidin-1-yl)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)

![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897034.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)